![molecular formula C14H15N3O2 B3726938 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide](/img/structure/B3726938.png)
2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide
Overview
Description
2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide, also known as MPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down neurotransmitters such as dopamine. By inhibiting MAO-B, 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide increases the levels of dopamine in the brain, which can improve cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to have antioxidant properties and can reduce oxidative stress in the brain. It also has anti-inflammatory effects, which can help to protect against neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide in lab experiments is its specificity for MAO-B inhibition. This can allow researchers to study the effects of dopamine modulation without affecting other neurotransmitter systems. However, 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide can be difficult to synthesize and has limited solubility, which can make it challenging to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide. One area of interest is in the development of 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide derivatives that may have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms underlying 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide's neuroprotective and anti-inflammatory effects, as well as its potential as a therapeutic agent for neurodegenerative diseases.
Scientific Research Applications
2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been studied for its potential therapeutic properties in a variety of research areas. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties. 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11-5-2-3-7-13(11)19-10-14(18)17-16-9-12-6-4-8-15-12/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZYMGWTZKACDU-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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